molecular formula C9H7BrO3 B2592221 4-Bromo-3-methoxyisobenzofuran-1(3H)-one CAS No. 2322511-81-7

4-Bromo-3-methoxyisobenzofuran-1(3H)-one

Cat. No.: B2592221
CAS No.: 2322511-81-7
M. Wt: 243.056
InChI Key: AQZWOQMOKBPDJH-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans. This compound is characterized by the presence of a bromine atom at the fourth position and a methoxy group at the third position on the isobenzofuran ring. It is a versatile intermediate used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

4-Bromo-3-methoxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one typically involves the bromination of 3-methoxyisobenzofuran-1(3H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxyisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the isobenzofuran ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 4-amino-3-methoxyisobenzofuran-1(3H)-one, 4-thio-3-methoxyisobenzofuran-1(3H)-one, and 4-alkoxy-3-methoxyisobenzofuran-1(3H)-one.

    Oxidation Reactions: Products include this compound-4-carboxylic acid and this compound-4-aldehyde.

    Reduction Reactions: Products include this compound-4-ol.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxyisobenzofuran-1(3H)-one
  • 4-Fluoro-3-methoxyisobenzofuran-1(3H)-one
  • 4-Iodo-3-methoxyisobenzofuran-1(3H)-one

Uniqueness

4-Bromo-3-methoxyisobenzofuran-1(3H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-bromo-3-methoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-12-9-7-5(8(11)13-9)3-2-4-6(7)10/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWOQMOKBPDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=CC=C2Br)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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